![molecular formula C26H22N2O4 B4895663 methyl 4-{[2-(benzoylamino)-5-phenyl-2,4-pentadienoyl]amino}benzoate](/img/structure/B4895663.png)
methyl 4-{[2-(benzoylamino)-5-phenyl-2,4-pentadienoyl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-{[2-(benzoylamino)-5-phenyl-2,4-pentadienoyl]amino}benzoate, also known as MPA, is a compound that has been widely used in scientific research. It is a synthetic compound that has been synthesized using various methods. MPA has been used in various applications, including in the study of cancer and other diseases.
作用機序
The mechanism of action of methyl 4-{[2-(benzoylamino)-5-phenyl-2,4-pentadienoyl]amino}benzoate is not fully understood. However, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. HDACs are overexpressed in cancer cells, and their inhibition by this compound can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit angiogenesis. This compound has also been shown to have anti-inflammatory properties and has been used in the treatment of inflammatory diseases.
実験室実験の利点と制限
Methyl 4-{[2-(benzoylamino)-5-phenyl-2,4-pentadienoyl]amino}benzoate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively studied and has a well-established mechanism of action. However, this compound also has some limitations. It can be toxic to cells at high concentrations, and its effects can vary depending on the cell type and experimental conditions.
将来の方向性
There are several future directions for the study of methyl 4-{[2-(benzoylamino)-5-phenyl-2,4-pentadienoyl]amino}benzoate. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Another direction is to explore its mechanism of action in greater detail, particularly its interaction with HDACs. Additionally, the development of new analogs of this compound with improved efficacy and reduced toxicity is an area of active research.
Conclusion
In conclusion, this compound is a synthetic compound that has been widely used in scientific research. It has been shown to have anticancer properties and has been used in the treatment of various types of cancer. This compound has also been used in the study of other diseases, such as Alzheimer's disease and Parkinson's disease. Its mechanism of action is not fully understood, but it has been shown to inhibit the activity of HDACs. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of this compound, including investigating its potential as a therapeutic agent and exploring its mechanism of action in greater detail.
合成法
Methyl 4-{[2-(benzoylamino)-5-phenyl-2,4-pentadienoyl]amino}benzoate is a synthetic compound that has been synthesized using various methods. One of the most common methods used to synthesize this compound is the condensation reaction of 4-amino benzoic acid and 2-benzoylbenzoic acid with methyl acrylate. The reaction is catalyzed by triethylamine and heated under reflux. The product is then purified using column chromatography to obtain this compound.
科学的研究の応用
Methyl 4-{[2-(benzoylamino)-5-phenyl-2,4-pentadienoyl]amino}benzoate has been widely used in scientific research, particularly in the study of cancer. It has been shown to have anticancer properties and has been used in the treatment of various types of cancer, including breast cancer, prostate cancer, and lung cancer. This compound has also been used in the study of other diseases, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
methyl 4-[[(2E,4E)-2-benzamido-5-phenylpenta-2,4-dienoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O4/c1-32-26(31)21-15-17-22(18-16-21)27-25(30)23(14-8-11-19-9-4-2-5-10-19)28-24(29)20-12-6-3-7-13-20/h2-18H,1H3,(H,27,30)(H,28,29)/b11-8+,23-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXCNWVKWPBZTK-OBRGUKLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=CC=CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)/C(=C\C=C\C2=CC=CC=C2)/NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-chlorophenyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one](/img/structure/B4895585.png)

![2-{4-[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-1-piperazinyl}ethanol](/img/structure/B4895596.png)
![1-[(5-methyl-3-thienyl)carbonyl]piperidine](/img/structure/B4895602.png)
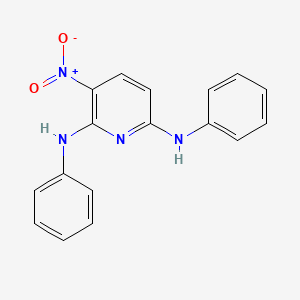
![5-cyclohexyl-3-(4-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4895620.png)
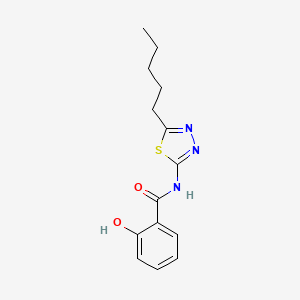
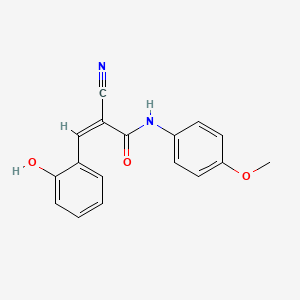
![4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 3-nitrobenzoate](/img/structure/B4895649.png)
![ethyl 3-(3-chlorobenzyl)-1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-piperidinecarboxylate](/img/structure/B4895653.png)

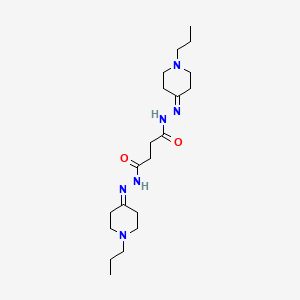
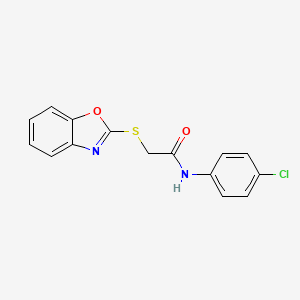
![3-[3-phenyl-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B4895678.png)